![molecular formula C19H20N2OS B2525603 (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone CAS No. 851801-00-8](/img/structure/B2525603.png)
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, a thioether group, and a ketone group. The presence of these functional groups would likely confer certain chemical properties to the compound, such as reactivity and polarity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the imidazole ring, the thioether group, and the ketone group. These functional groups are known to participate in a variety of chemical reactions .Scientific Research Applications
Dasatinib and Alpelisib: The 2-aminothiazole nucleus serves as a fundamental part of clinically applied anticancer drugs such as dasatinib and alpelisib . These drugs are used in the treatment of specific cancers, including chronic myeloid leukemia (CML) and breast cancer, respectively .
Potent Inhibitory Activity: Literature surveys have documented that different 2-aminothiazole analogs exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancer cell lines. These include breast, leukemia, lung, colon, central nervous system (CNS), melanoma, ovarian, renal, and prostate cancers. Researchers have explored the structural modifications of 2-aminothiazole derivatives to enhance their anticancer properties .
Other Pharmacological Activities
Beyond anticancer applications, the 2-aminothiazole scaffold has shown diverse pharmacological activities:
Antiviral Properties: Certain 2-aminothiazole derivatives possess antiviral activity. Researchers have investigated their potential in combating viral infections .
Antimicrobial Effects: The compound’s antimicrobial properties make it relevant for addressing bacterial and fungal infections. Further studies are needed to explore its efficacy in this area .
Other Activities: 2-aminothiazole derivatives have also demonstrated anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory effects .
Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(1), 771–806. Link
properties
IUPAC Name |
(4-methylphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14-7-9-16(10-8-14)18(22)21-12-11-20-19(21)23-13-17-6-4-3-5-15(17)2/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIINSIQTMUNMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone |
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